Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes involving thiophene-containing compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The cyclohexylamino and methoxybenzoyl groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, potentially affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and compounds with cyclohexylamino or methoxybenzoyl groups. Examples include:
- ETHYL 2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE
- ETHYL 4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-2-[(3,4,5-TRIMETHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(4-METHOXYBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H28N2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-16-8-6-5-7-9-16)31-22(18)25-20(26)15-10-12-17(29-3)13-11-15/h10-13,16H,4-9H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
RBHFXTNUGNXLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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